

molecular formula and molar mass of 4-Fluorotropacocaine

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Compound of Interest

Compound Name: 3-(p-Fluorobenzoyloxy)tropane

Cat. No.: B041659

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An In-Depth Technical Guide to 4-Fluorotropacocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-Fluorotropacocaine, a synthetic tropane derivative. It details the compound's molecular and physical properties, outlines its synthesis and analytical characterization, and explores its pharmacological profile as a monoamine reuptake inhibitor. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of novel psychoactive compounds and therapeutics.

Chemical and Physical Properties

4-Fluorotropacocaine, also known as 3β-(4-fluorobenzoyloxy)tropane, is a synthetic analogue of cocaine. The introduction of a fluorine atom to the benzoyloxy group significantly influences its chemical properties and pharmacological activity.



Property	Value	Reference
Molecular Formula	C15H18FNO2	[1]
Molar Mass	263.31 g/mol	[2][3][4][5]
IUPAC Name	[(1R,5S)-8-methyl-8- azabicyclo[3.2.1]octan-3-yl] 4- fluorobenzoate	[1]
CAS Number	172883-97-5	[1]

Synthesis and Characterization

The synthesis of 4-Fluorotropacocaine is typically achieved through the esterification of a tropane alcohol with 4-fluorobenzoyl chloride. The stereochemistry of the final product is dependent on the starting tropane alcohol.

Synthesis of 3β -(4-fluorobenzoyloxy)tropane (4-fluorotropacocaine)

Experimental Protocol:

The synthesis of the 3β -isomer, 4-Fluorotropacocaine, is achieved using pseudotropine as the starting material. The following is a representative protocol:

- Reaction Setup: In a round-bottom flask, dissolve pseudotropine in an anhydrous solvent such as dichloromethane or toluene under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Acyl Chloride: To the stirred solution, add 4-fluorobenzoyl chloride. The reaction is
 typically carried out in the presence of a base, such as triethylamine, to neutralize the
 hydrochloric acid byproduct.
- Reaction Conditions: The reaction mixture is stirred at room temperature or refluxed for several hours to ensure complete esterification.
- Work-up and Purification: After the reaction is complete, the mixture is washed with an
 aqueous solution to remove any unreacted starting materials and byproducts. The organic



layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield the pure 3β-(4-fluorobenzoyloxy)tropane.

Analytical Characterization

The structural confirmation and purity assessment of 4-Fluorotropacocaine are crucial. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is utilized to determine the purity of the synthesized compound and to identify it based on its retention time and mass spectrum.

Experimental Protocol:

- Sample Preparation: A dilute solution of 4-Fluorotropacocaine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC Conditions:
 - Column: A non-polar capillary column, such as a DB-5MS, is typically used.
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250-280 °C).
 - Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
 - Carrier Gas: Helium is commonly used as the carrier gas.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) ionization is standard for generating a reproducible mass spectrum.



- Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
- Data Analysis: The resulting mass spectrum is compared to a reference library for identification.

2.2.2. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a particularly powerful technique for characterizing fluorinated compounds like 4-Fluorotropacocaine. It provides information about the chemical environment of the fluorine atom and can be used to distinguish between isomers.

Experimental Protocol:

- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
- Instrument Parameters:
 - Spectrometer Frequency: A high-field NMR spectrometer is used.
 - Pulse Sequence: A standard one-pulse sequence is typically sufficient.
 - Relaxation Delay: A sufficient delay between pulses is necessary for quantitative analysis.
 - Decoupling: Proton decoupling is often employed to simplify the spectrum.
- Data Analysis: The chemical shift of the fluorine signal and its coupling constants to neighboring protons provide valuable structural information.

Pharmacology

4-Fluorotropacocaine is a psychoactive compound that primarily acts as a monoamine reuptake inhibitor. It exhibits affinity for the dopamine transporter (DAT), the serotonin transporter (SERT), and to a lesser extent, the norepinephrine transporter (NET).

Mechanism of Action



4-Fluorotropacocaine binds to DAT and SERT on the presynaptic neuronal membrane, blocking the reuptake of dopamine and serotonin from the synaptic cleft. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and serotonergic neurotransmission.

In Vitro Pharmacology

While specific binding affinity (K_i) and inhibitory concentration (IC_{50}) values for 4-Fluorotropacocaine are not extensively reported in publicly available literature, it is understood to be a potent inhibitor of both dopamine and serotonin reuptake. For comparison, cocaine inhibits DAT, SERT, and NET with K_i values in the range of 0.2 to 0.7 μ M.[6] The introduction of the fluorine atom is known to modulate the binding affinity and selectivity for these transporters.

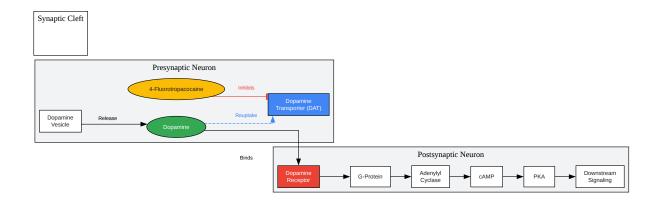
Signaling Pathways

The pharmacological effects of 4-Fluorotropacocaine are mediated through its interaction with monoamine transporters, which in turn modulates downstream signaling cascades.

Dopamine Transporter (DAT) Signaling

By inhibiting DAT, 4-Fluorotropacocaine increases the concentration of dopamine in the synapse. This leads to enhanced activation of postsynaptic dopamine receptors (D1-D5), which are G-protein coupled receptors that can either stimulate or inhibit adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinases such as Protein Kinase A (PKA).





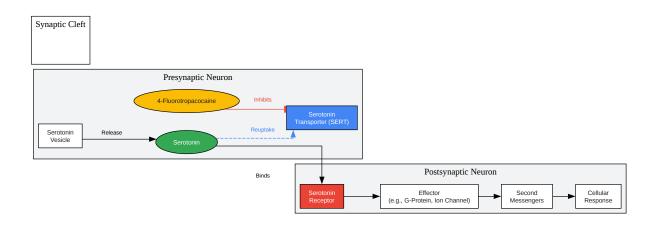
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Figure 1: Simplified signaling pathway of 4-Fluorotropacocaine at the dopamine transporter.

Serotonin Transporter (SERT) Signaling

Similarly, inhibition of SERT by 4-Fluorotropacocaine increases synaptic serotonin levels. This enhances the activation of various postsynaptic serotonin receptors (5-HTRs), which are a diverse family of receptors that can be either G-protein coupled or ligand-gated ion channels, leading to a wide range of downstream cellular responses.





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Figure 2: Simplified signaling pathway of 4-Fluorotropacocaine at the serotonin transporter.

Pharmacokinetics

Detailed pharmacokinetic data for 4-Fluorotropacocaine in humans is not readily available. However, based on studies of cocaine and its analogs, it is expected to be metabolized by plasma and liver esterases. The fluorine substitution may alter its metabolic stability and duration of action compared to cocaine.

Conclusion

4-Fluorotropacocaine is a synthetic tropane derivative with significant activity as a dopamine and serotonin reuptake inhibitor. Its synthesis is well-established, and it can be effectively characterized using modern analytical techniques. Further research is warranted to fully elucidate its quantitative pharmacological profile, pharmacokinetic properties, and potential



therapeutic applications or toxicological risks. This document provides a foundational guide for researchers and professionals working with this and related compounds.

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